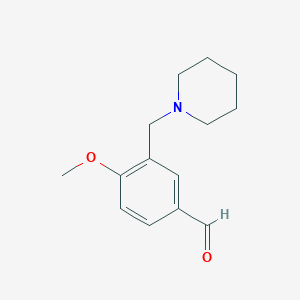

4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

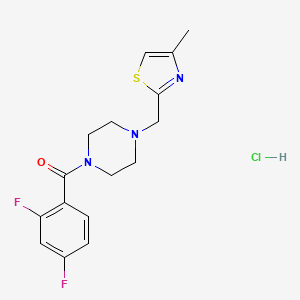

4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO2/c1-17-14-6-5-12(11-16)9-13(14)10-15-7-3-2-4-8-15/h5-6,9,11H,2-4,7-8,10H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis

This compound has a molecular weight of 233.31 . The compound should be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Medicinal Chemistry Applications

1. Phenylpropanoid Esters Synthesis : A convenient one-pot process has been developed for preparing various phenylpropanoid esters from substituted benzaldehydes bearing hydroxyl and/or methoxyl groups. This process, which avoids environmentally hazardous procedures, utilizes boric acid and piperidine as co-catalysts to achieve moderate to good yields of the desired esters (Wang et al., 2011).

2. Tautomerism and Proton Transfer Studies : Investigations into a series of naphthaldehydes, including a Mannich base similar to 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde, have shown concentration-dependent deprotonation and intramolecular proton transfer involving the OH group and the piperidine nitrogen. This research provides insights into the behavior of such compounds in different solvents (Manolova et al., 2015).

3. Microwave-Assisted Synthesis of 3-Phenylpropionic Acids : An efficient synthesis method for 3-phenylpropionic acids from benzaldehyde and malonic acid using acetic acid and piperidine under microwave irradiation has been reported. This method provides moderate to high yields of the product in a short reaction time (Sharma et al., 2003).

4. Unusual Tandem Sequence in Oxa Diels–Alder Reaction : An unusual pathway involving a tandem sequence of the oxa Diels–Alder reaction, retro Diels–Alder reaction, and 6π-electrocyclic ring opening has been observed in the reaction of certain pyranones with benzaldehydes, leading to the formation of compounds with potential application in organic chemistry and medicinal chemistry (Khatri & Samant, 2015).

5. Linkers for Solid Phase Organic Synthesis : Electron-rich benzaldehyde derivatives have been explored as linkers for solid phase organic synthesis, showcasing their utility in constructing complex molecules through reductive amination processes. This research highlights the versatility of such compounds in synthetic chemistry applications (Swayze, 1997).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

It’s known that the compound can act as a hydrogen bond acceptor and donor , which may influence its interaction with potential targets.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Some compounds with similar structures have shown antimicrobial activity against certain bacteria and fungi , but it’s unclear if this compound has similar effects.

Eigenschaften

IUPAC Name |

4-methoxy-3-(piperidin-1-ylmethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14-6-5-12(11-16)9-13(14)10-15-7-3-2-4-8-15/h5-6,9,11H,2-4,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYIPSUCUPAHRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(4-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2991255.png)

![1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2991260.png)

![2-[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2991265.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2991267.png)